![molecular formula C18H19NO5 B4904997 [4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate](/img/structure/B4904997.png)
[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate typically involves the condensation of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with morpholine under controlled conditions. The reaction is carried out in a solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures (around 60°C) with constant stirring. The product is then isolated by precipitation in crushed ice and purified by recrystallization from absolute ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and improve the overall purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.
Scientific Research Applications
Biology: It has been investigated for its potential as an enzyme inhibitor and its ability to modulate various biological pathways.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability
Mechanism of Action
The mechanism of action of [4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares the morpholine moiety and exhibits similar biological activities.
4-(morpholin-4-ylmethyl)phenyl carbamoyl methyl (2E)-3-(2-ethoxyphenyl)prop-2-enoate: Another compound with a morpholine group, used in similar applications.
Uniqueness
[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate is unique due to its specific chromen-2-one core structure, which imparts distinct chemical and biological properties. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-16(20)23-14-9-13(11-19-4-6-22-7-5-19)18-15(10-14)12(2)8-17(21)24-18/h3,8-10H,1,4-7,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGLLHGMYJEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C=C(C=C12)OC(=O)C=C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-bromo-2-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4904922.png)
![(2,5-dioxopyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate](/img/structure/B4904928.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamide](/img/structure/B4904933.png)
![N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4904941.png)
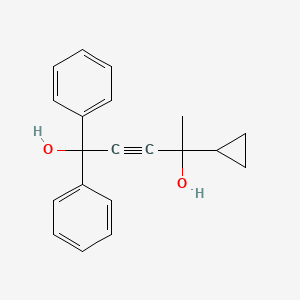
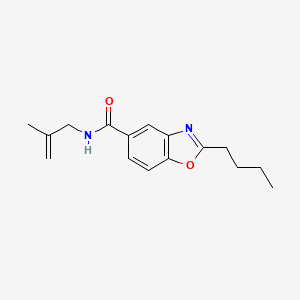
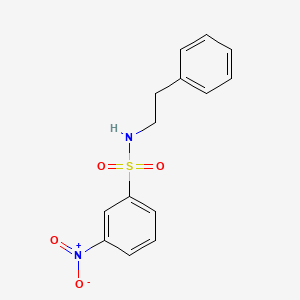

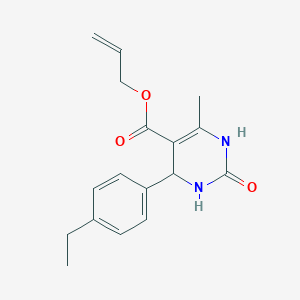
![N,N'-1,2-ethanediylbis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4904985.png)
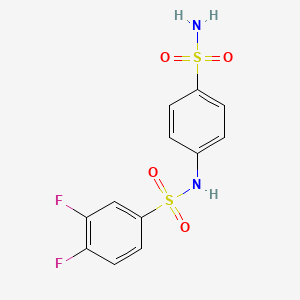
![1-(3-methoxybenzyl)-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4905023.png)
![diethyl (2-{2-[(1-naphthylamino)carbonyl]hydrazino}-2-oxoethyl)phosphonate](/img/structure/B4905026.png)
![methyl 4-{4-[(cyclopropylcarbonyl)oxy]-3-ethoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4905027.png)
